molecular formula C16H14N2O7S2 B6423282 5,6-dimethyl 7-(3-nitrophenyl)-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate CAS No. 1005040-03-8

5,6-dimethyl 7-(3-nitrophenyl)-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate

Cat. No.: B6423282
CAS No.: 1005040-03-8
M. Wt: 410.4 g/mol
InChI Key: DERPYVWALNEHPB-UHFFFAOYSA-N
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Description

5,6-dimethyl 7-(3-nitrophenyl)-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is a useful research compound. Its molecular formula is C16H14N2O7S2 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5,6-dimethyl 7-(3-nitrophenyl)-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is 410.02424314 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5,6-dimethyl 7-(3-nitrophenyl)-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-dimethyl 7-(3-nitrophenyl)-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl 7-(3-nitrophenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O7S2/c1-24-14(19)10-9(7-4-3-5-8(6-7)18(22)23)11-13(17-16(21)27-11)26-12(10)15(20)25-2/h3-6,9-10,12H,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERPYVWALNEHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C2=C(NC(=O)S2)SC1C(=O)OC)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6-Dimethyl 7-(3-nitrophenyl)-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocycles known for their diverse pharmacological properties including antitumor and antimicrobial effects. This article synthesizes current research findings on its biological activity, focusing on in vitro studies and structure-activity relationships (SAR).

  • Molecular Formula : C16H14N2O7S2
  • Molecular Weight : 410.42 g/mol

Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the antitumor activity of synthesized thiazole compounds against human hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines using the MTT assay. The results demonstrated that several thiazole derivatives displayed marked cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundIC50 (µg/mL) HepG-2IC50 (µg/mL) MCF-7IC50 (µg/mL) HCT-116
5,6-Dimethyl Thiazole Derivative4.24 ± 0.37.35 ± 0.42.99 ± 0.2
Doxorubicin (Control)0.36 ± 0.040.49 ± 0.070.35 ± 0.03

The compound exhibited IC50 values comparable to or better than some known chemotherapeutic agents, suggesting its potential as an antitumor agent.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been extensively studied. The synthesized compounds were tested against both gram-positive and gram-negative bacterial strains. The results indicated that many derivatives exhibited satisfactory antibacterial activity.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundStaphylococcus aureusEscherichia coliBacillus subtilis
Thiazole Derivative AActiveActiveActive
Thiazole Derivative BActiveInactiveActive

The most potent derivatives showed effectiveness similar to standard antibiotics like gentamicin against certain strains of bacteria.

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications on the thiazole ring significantly influenced biological activity:

  • Substituents at Position 4 : Chlorine and methoxy groups at this position enhanced cytotoxicity.
  • Nitrophenyl Group : The presence of a nitrophenyl moiety was crucial for maintaining antibacterial potency.

Case Studies

A recent case study explored the synthesis and biological evaluation of a series of thiazole-based compounds including our compound of interest. The study highlighted the promising antitumor and antimicrobial activities observed in vitro, supporting further investigation into these derivatives for potential therapeutic applications.

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